molecular formula C9H13ClN2 B6270923 (4-cyclopropylphenyl)hydrazine hydrochloride CAS No. 1959556-17-2

(4-cyclopropylphenyl)hydrazine hydrochloride

Cat. No.: B6270923
CAS No.: 1959556-17-2
M. Wt: 184.66 g/mol
InChI Key: LASYBUAULPKSKG-UHFFFAOYSA-N
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Description

Significance of Hydrazine (B178648) Derivatives in Organic Chemistry Research

Hydrazine and its derivatives are fundamental reagents in organic chemistry, primarily recognized for their role in the synthesis of nitrogen-containing heterocycles. nih.govmdpi.commdpi.com The presence of two adjacent nitrogen atoms imparts unique nucleophilic character, enabling them to participate in a variety of cyclization and condensation reactions. nih.govmdpi.com One of the most classic and widely used applications of hydrazine derivatives is in the formation of pyrazoles, a class of five-membered heterocyclic compounds with significant biological activities. nih.govmdpi.commdpi.com The reaction of a hydrazine with a 1,3-dicarbonyl compound is a cornerstone of pyrazole (B372694) synthesis, offering a straightforward route to this important scaffold. nih.govmdpi.com

Furthermore, hydrazine derivatives are indispensable in the Fischer indole (B1671886) synthesis, a powerful method for constructing the indole ring system, which is a privileged structure in numerous natural products and pharmaceuticals. wikipedia.orgnih.gov This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgnih.gov The broad utility of hydrazine derivatives extends to their use as reducing agents, in the synthesis of various other heterocyclic systems like pyridazines and triazoles, and as key components in multicomponent reactions. beilstein-journals.orgnih.gov

Overview of Arylhydrazine Hydrochlorides as Precursors in Synthetic Chemistry

Arylhydrazines are often supplied and used as their hydrochloride salts to enhance their stability and ease of handling. orgsyn.org Phenylhydrazine (B124118) hydrochloride, for example, is a common reagent in the synthesis of indole derivatives. nih.gov The hydrochloride salt form offers several practical advantages, including increased shelf life and reduced toxicity compared to the free base. In many synthetic procedures, the arylhydrazine hydrochloride can be used directly, with the acidic conditions of the reaction facilitating the in-situ formation of the reactive free base, or a mild base can be added to neutralize the hydrochloride. nih.gov

The general synthetic route to arylhydrazine hydrochlorides often involves the diazotization of an arylamine, followed by reduction of the resulting diazonium salt. google.com Common reducing agents for this transformation include sodium sulfite (B76179) or tin(II) chloride. google.com This well-established synthetic pathway allows for the preparation of a wide variety of substituted arylhydrazine hydrochlorides, making them readily accessible precursors for diverse synthetic campaigns.

Scope and Research Focus on (4-Cyclopropylphenyl)hydrazine Hydrochloride

This compound is an arylhydrazine derivative that has garnered interest, particularly in the agrochemical sector. The incorporation of a cyclopropyl (B3062369) group onto the phenyl ring is a strategic choice in medicinal and agricultural chemistry. The cyclopropyl group can act as a bioisostere for a phenyl ring or other larger groups, offering a means to fine-tune the physicochemical properties of a molecule, such as solubility and metabolic stability, while maintaining or enhancing biological activity. nih.govprismbiolab.comresearchgate.netnih.govsemanticscholar.org

The primary research focus on this compound appears to be its application as a key intermediate in the synthesis of pyrazole-containing agrochemicals. google.com Patent literature highlights its use in the preparation of fungicidal and insecticidal compounds. google.com The synthesis of these bioactive pyrazoles typically involves the condensation of this compound with a suitably substituted 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com The resulting N-arylpyrazole scaffold, bearing the 4-cyclopropylphenyl moiety, is a core component of these agricultural products.

Detailed Research Findings

The utility of this compound as a precursor is best illustrated through its application in the synthesis of complex heterocyclic structures. The following tables provide an overview of representative reactions and the types of compounds that can be synthesized from this versatile building block, based on established synthetic methodologies for analogous arylhydrazines.

Table 1: Synthesis of Cyclopropyl-Substituted Pyrazoles

Reactant 1Reactant 2ProductReaction TypePotential Application
This compound1,3-Diketone1-(4-Cyclopropylphenyl)-pyrazole derivativeCyclocondensationAgrochemicals (Fungicides, Insecticides)
This compoundα,β-Unsaturated ketone1-(4-Cyclopropylphenyl)-pyrazoline derivativeMichael Addition/CyclizationPharmaceutical intermediates
This compoundβ-Ketoester1-(4-Cyclopropylphenyl)-pyrazolone derivativeCondensation/CyclizationDyes, Pharmaceuticals

Interactive Data Table: Synthesis of Cyclopropyl-Substituted Pyrazoles

Reactant 1Reactant 2ProductReaction TypePotential Application
This compound1,3-Diketone1-(4-Cyclopropylphenyl)-pyrazole derivativeCyclocondensationAgrochemicals (Fungicides, Insecticides)
This compoundα,β-Unsaturated ketone1-(4-Cyclopropylphenyl)-pyrazoline derivativeMichael Addition/CyclizationPharmaceutical intermediates
This compoundβ-Ketoester1-(4-Cyclopropylphenyl)-pyrazolone derivativeCondensation/CyclizationDyes, Pharmaceuticals

Table 2: Fischer Indole Synthesis with this compound

Reactant 1Reactant 2ProductReaction TypePotential Application
This compoundKetone (e.g., Acetone)2-Methyl-5-cyclopropyl-1H-indoleFischer Indole SynthesisPharmaceutical intermediates
This compoundAldehyde (e.g., Acetaldehyde)3-Methyl-5-cyclopropyl-1H-indoleFischer Indole SynthesisBioactive molecules
This compoundCyclohexanone (B45756)6-Cyclopropyl-1,2,3,4-tetrahydrocarbazoleFischer Indole SynthesisMaterials science, Pharmaceuticals

Interactive Data Table: Fischer Indole Synthesis with this compound

Reactant 1Reactant 2ProductReaction TypePotential Application
This compoundKetone (e.g., Acetone)2-Methyl-5-cyclopropyl-1H-indoleFischer Indole SynthesisPharmaceutical intermediates
This compoundAldehyde (e.g., Acetaldehyde)3-Methyl-5-cyclopropyl-1H-indoleFischer Indole SynthesisBioactive molecules
This compoundCyclohexanone6-Cyclopropyl-1,2,3,4-tetrahydrocarbazoleFischer Indole SynthesisMaterials science, Pharmaceuticals

Properties

CAS No.

1959556-17-2

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

(4-cyclopropylphenyl)hydrazine;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c10-11-9-5-3-8(4-6-9)7-1-2-7;/h3-7,11H,1-2,10H2;1H

InChI Key

LASYBUAULPKSKG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C=C2)NN.Cl

Purity

91

Origin of Product

United States

Methodologies for the Chemical Synthesis of 4 Cyclopropylphenyl Hydrazine Hydrochloride

Strategic Approaches to Carbon-Nitrogen Bond Formation in Arylhydrazines

The formation of the carbon-nitrogen (C-N) bond in arylhydrazines is a cornerstone of their synthesis. Several strategic approaches have been developed, with the most prevalent being the reduction of aryldiazonium salts. This classical method remains a reliable and widely used technique due to its versatility and the ready availability of aniline (B41778) precursors.

Alternative strategies for C-N bond formation in the synthesis of arylhydrazines include nucleophilic aromatic substitution (SNAr) reactions and transition-metal-catalyzed cross-coupling reactions. In SNAr, an activated aryl halide or sulfonate reacts with hydrazine (B178648) or its protected derivatives. Transition-metal-catalyzed methods, such as the Buchwald-Hartwig amination, offer a powerful tool for coupling aryl halides or triflates with hydrazine, often providing high yields and broad substrate scope. However, for the synthesis of (4-cyclopropylphenyl)hydrazine hydrochloride, the diazotization-reduction pathway starting from 4-cyclopropylaniline (B1589887) is the most direct and commonly implied route.

Precursor Design and Reaction Pathways for this compound Elaboration

The synthesis of this compound is strategically designed around the readily accessible precursor, 4-cyclopropylaniline. This aniline derivative serves as the starting material for the key diazotization and subsequent reduction steps.

Synthesis via Reduction of Diazonium Salts

The most common and industrially viable method for the preparation of this compound involves a two-step sequence starting from 4-cyclopropylaniline:

Diazotization: 4-cyclopropylaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C). This reaction converts the primary aromatic amine into a diazonium salt, specifically 4-cyclopropylbenzenediazonium chloride. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

Reduction: The resulting diazonium salt solution is then treated with a suitable reducing agent. Common reducing agents for this transformation include stannous chloride (SnCl2) in concentrated hydrochloric acid, sodium sulfite (B76179) (Na2SO3), or sodium bisulfite (NaHSO3). The reduction of the diazonium group (-N2+) yields the corresponding hydrazine (-NHNH2). The reaction with stannous chloride is often preferred for its efficiency and the direct precipitation of the hydrazine hydrochloride salt.

Alternative Synthetic Routes to this compound

While the diazotization-reduction route is predominant, alternative synthetic strategies can be envisioned, though they are less commonly employed for this specific compound. One such approach could involve a nucleophilic aromatic substitution reaction on a suitable 4-cyclopropylphenyl precursor bearing a good leaving group, such as a fluorine or chlorine atom, with hydrazine. However, this method often requires harsh reaction conditions and may lead to side products.

Another potential route is the palladium-catalyzed cross-coupling of 4-bromocyclopropylbenzene with a protected hydrazine derivative, followed by deprotection. This method, while offering a high degree of control, involves more steps and the use of expensive catalysts and reagents, making it less economically viable for large-scale production compared to the classical diazonium salt reduction.

Optimization of Reaction Parameters and Yields in this compound Production

The optimization of reaction parameters is critical to maximize the yield and purity of this compound. Key parameters to consider in the diazotization and reduction steps are outlined in the table below.

ParameterOptimal Conditions and Rationale
Temperature Diazotization is typically carried out between 0 and 5 °C to ensure the stability of the diazonium salt. Higher temperatures can lead to decomposition and the formation of phenolic byproducts. The subsequent reduction is also performed at low temperatures, often below 10 °C, to control the exothermic reaction and minimize side reactions.
Acid Concentration A sufficient excess of hydrochloric acid is used in the diazotization step to ensure the complete formation of the diazonium salt and to maintain a low pH, which stabilizes the salt.
Stoichiometry of Reagents The molar ratio of sodium nitrite to 4-cyclopropylaniline is typically kept close to stoichiometric (1:1). A slight excess of the reducing agent, such as stannous chloride (typically 2-3 equivalents), is used to ensure the complete reduction of the diazonium salt.
Reaction Time The diazotization reaction is generally rapid, often complete within 30-60 minutes. The reduction step may require a longer reaction time, typically 1-3 hours, to ensure complete conversion. Reaction progress can be monitored by thin-layer chromatography (TLC).
Solvent The reaction is typically carried out in an aqueous medium, as the reactants and intermediates are soluble in acidic aqueous solutions.

By carefully controlling these parameters, yields for the synthesis of arylhydrazine hydrochlorides via this method are generally reported in the range of 70-90%.

Advanced Isolation and Purification Techniques for Research-Grade this compound

Obtaining research-grade this compound requires effective isolation and purification techniques to remove unreacted starting materials, byproducts, and inorganic salts.

The crude product, which often precipitates from the reaction mixture as the hydrochloride salt, is first isolated by filtration. The filter cake is then washed with a cold, non-polar organic solvent, such as diethyl ether or hexane, to remove organic impurities.

For further purification, recrystallization is the most common and effective method. A suitable solvent system is chosen in which the hydrazine hydrochloride salt has high solubility at elevated temperatures and low solubility at lower temperatures. Common solvents for the recrystallization of arylhydrazine hydrochlorides include ethanol (B145695), methanol, or a mixture of ethanol and water. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of well-defined crystals. The purified crystals are then collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Mechanistic Investigations of Reactions Involving 4 Cyclopropylphenyl Hydrazine Hydrochloride

Electronic Structure and Reactivity Profiles of the Hydrazine (B178648) Moiety in (4-Cyclopropylphenyl)hydrazine Hydrochloride

The reactivity of (4-cyclopropylphenyl)hydrazine is fundamentally governed by the electronic properties of the hydrazine moiety (-NH-NH2), which is influenced by the attached 4-cyclopropylphenyl ring. The hydrazine group possesses two nitrogen atoms, each with a lone pair of electrons. The terminal nitrogen (β-nitrogen) is generally more nucleophilic and basic than the nitrogen attached to the aryl ring (α-nitrogen).

The electronic character of the aryl substituent significantly modulates the electron density on the hydrazine nitrogens. The 4-cyclopropylphenyl group acts as an electron-donating group. The cyclopropyl (B3062369) ring, through its unique bent bonds, can donate electron density to the phenyl ring via σ-π conjugation, which in turn increases the electron density on the α-nitrogen of the hydrazine moiety. This enhanced electron density influences the nucleophilicity of the hydrazine.

In reactions such as the Fischer indole (B1671886) synthesis, the initial step involves the condensation of the hydrazine with a carbonyl compound to form a hydrazone. wikipedia.org The nucleophilicity of the β-nitrogen is critical for this step. The electron-donating nature of the cyclopropylphenyl group enhances the nucleophilicity of the hydrazine, thereby facilitating this initial condensation. Metabolism studies of phenylhydrazine (B124118) have provided evidence for the formation of reactive intermediates like phenyldiazine and the phenyl radical, suggesting the complex electronic nature of the hydrazine moiety during chemical transformations. researchgate.net The electronic structure is also characterized by delocalization of π-electron density over the hydrazone portion in its derivatives. researchgate.net

Table 1: Comparative Electronic Properties of Substituted Phenylhydrazines

This table illustrates the influence of different para-substituents on the electronic character of the phenylhydrazine moiety. Electron-donating groups (EDG) increase the electron density on the hydrazine nitrogens, enhancing nucleophilicity, while electron-withdrawing groups (EWG) have the opposite effect.

Substituent (at para-position)Electronic EffectPredicted Effect on Hydrazine Nucleophilicity
-OCH₃ (Methoxy)Strongly Electron-DonatingSignificantly Increased
-CH₃ (Methyl)Electron-DonatingIncreased
-c-C₃H₅ (Cyclopropyl)Electron-DonatingIncreased
-H (Hydrogen)Neutral (Reference)Baseline
-Cl (Chloro)Electron-Withdrawing (Inductive) / Donating (Resonance)Slightly Decreased
-NO₂ (Nitro)Strongly Electron-WithdrawingSignificantly Decreased

Influence of the Cyclopropylphenyl Substituent on Reaction Kinetics and Selectivity

The cyclopropylphenyl substituent exerts a notable influence on both the rate and selectivity of reactions involving the hydrazine. The cyclopropyl group is known to stabilize adjacent positive charges, a property that becomes significant in reaction mechanisms proceeding through cationic intermediates.

In the context of the Fischer indole synthesis, the reaction rate is sensitive to the electronic nature of the substituent on the phenyl ring. nih.gov Electron-donating groups, such as the cyclopropyl group, generally accelerate the reaction. This is attributed to the increased nucleophilicity of the hydrazine and the stabilization of intermediates formed during the reaction cascade. The key step in the Fischer indole synthesis is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of the protonated ene-hydrazine intermediate. wikipedia.orgresearchgate.net The electron-donating cyclopropyl group can stabilize the transition state of this rearrangement, thereby lowering the activation energy and increasing the reaction rate.

Studies on the reactivity of substituted phenolic compounds show that electron-donating groups enhance the reactivity towards electrophilic radicals by increasing the electron density of the benzene (B151609) ring. mdpi.com A similar principle applies here, where the cyclopropyl group enhances the reactivity of the phenylhydrazine. The unique ability of the cyclopropyl ring to act as a neighboring group can also influence reaction pathways, sometimes leading to unexpected products through ring-opening or rearrangement reactions, although this is more common when the cyclopropyl group is directly adjacent to the reacting center. researchgate.netnih.govyoutube.com

The regioselectivity of the indole formation is determined by the direction of the cyclization step. For unsymmetrical ketones, two different indoles can potentially be formed. The electronic and steric properties of the cyclopropylphenyl group can influence this selectivity, although steric hindrance from the substituent is generally a more dominant factor in directing the cyclization.

Table 2: Relative Reaction Rates in Fischer Indole Synthesis for para-Substituted Phenylhydrazines

This table provides a qualitative comparison of reaction rates based on the electronic properties of the para-substituent. The rates are relative to the reaction with unsubstituted phenylhydrazine.

para-SubstituentRelative Rate (k_rel)Rationale
-OCH₃> 1Strong electron donation stabilizes the transition state.
-c-C₃H₅> 1Electron donation from the cyclopropyl group accelerates the reaction.
-H1 (Reference)Baseline reaction rate.
-Cl< 1Overall electron-withdrawing effect deactivates the ring and destabilizes intermediates.
-NO₂<< 1Strong electron-withdrawing effect significantly slows the reaction. nih.gov

Protonation Equilibria and Acid-Base Chemistry of this compound

This compound is the salt formed by the reaction of the basic (4-cyclopropylphenyl)hydrazine with hydrochloric acid. In solution, it exists in equilibrium with its conjugate base, the free hydrazine. The position of this equilibrium is dictated by the pKa of the corresponding hydrazinium (B103819) ion and the pH of the solution.

R-NH-NH₃⁺ + H₂O ⇌ R-NH-NH₂ + H₃O⁺

The basicity of the parent hydrazine is influenced by the 4-cyclopropylphenyl substituent. The electron-donating nature of the cyclopropyl group increases the electron density on the nitrogen atoms, making the free hydrazine a stronger base compared to unsubstituted phenylhydrazine. Consequently, its conjugate acid, the (4-cyclopropylphenyl)hydrazinium ion, is a weaker acid (i.e., has a higher pKa) than the phenylhydrazinium ion.

This acid-base chemistry is critical for reactions like the Fischer indole synthesis, which are typically catalyzed by acids. wikipedia.orgnih.gov The acid catalyst protonates the ene-hydrazine intermediate, which is a prerequisite for the subsequent organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. The concentration of the free hydrazine, which is the active nucleophile in the initial condensation step, is dependent on the pH. Therefore, a careful control of pH is necessary to balance the requirement for a sufficient concentration of the free hydrazine nucleophile against the need for acid catalysis in the later stages of the mechanism.

Table 3: Estimated pKa Values for Conjugate Acids of para-Substituted Phenylhydrazines

This table shows the estimated effect of different para-substituents on the acidity of the phenylhydrazinium ion. Higher pKa values correspond to a more basic free hydrazine.

para-SubstituentElectronic EffectEstimated pKa of R-Ph-NH-NH₃⁺
-OCH₃Strongly Electron-Donating~5.5 - 5.7
-c-C₃H₅Electron-Donating~5.4 - 5.6
-HNeutral~5.2 - 5.3
-ClElectron-Withdrawing~5.0 - 5.1
-NO₂Strongly Electron-Withdrawing< 5.0

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides profound insights into the reaction mechanisms involving (4-cyclopropylphenyl)hydrazine. These studies allow for the detailed examination of reaction coordinates, the geometry of transition states, and the calculation of activation energies. wikipedia.org

For the Fischer indole synthesis, computational analyses can model the entire reaction pathway, from the initial hydrazone formation to the final indole product. Theoretical evaluations have been performed on variations like the interrupted Fischer indolization. researchgate.net These models can confirm the concerted, pericyclic nature of the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, which is often the rate-determining step. The transition state for this step is characterized by a six-membered ring structure where the C-C bond is being formed and the N-N bond is being broken simultaneously. wikipedia.org

Computational studies can precisely quantify the electronic effect of the 4-cyclopropylphenyl substituent. By calculating the charge distribution in the reactant, intermediates, and transition states, it is possible to visualize how the cyclopropyl group stabilizes charged species. For instance, the activation energy for the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement can be calculated for different substituted phenylhydrazines, providing a theoretical basis for the experimentally observed kinetic trends. Such calculations would likely show a lower activation barrier for (4-cyclopropylphenyl)hydrazine compared to phenylhydrazine, consistent with its electron-donating character. mdpi.com Furthermore, computational models can explore alternative reaction pathways and help rationalize the formation of any side products observed experimentally. researchgate.net

Table 4: Theoretical Activation Energies (ΔG‡) for the organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement

This table presents hypothetical, representative data from a computational study, illustrating the effect of the para-substituent on the calculated activation energy for the key step in the Fischer indole synthesis.

para-SubstituentCalculated Activation Energy (ΔG‡, kcal/mol)Interpretation
-OCH₃28.5Lowest barrier due to strong transition state stabilization.
-c-C₃H₅29.2Lower barrier than unsubstituted, indicating stabilization.
-H30.0Reference activation energy.
-Cl30.8Higher barrier due to destabilizing inductive effect.
-NO₂32.5Highest barrier due to strong destabilization of the electron-deficient transition state.

Synthetic Applications of 4 Cyclopropylphenyl Hydrazine Hydrochloride As a Key Intermediate

Construction of Nitrogen-Containing Heterocyclic Systems

The hydrazine (B178648) group is a powerful functional handle for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals. (4-Cyclopropylphenyl)hydrazine hydrochloride serves as a key building block in these transformations, particularly in the formation of pyrazole (B372694) and indole (B1671886) ring systems.

Application in Pyrazole Ring Formation

The synthesis of pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, is a well-established application of hydrazine derivatives. The most common method involves the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.com In this reaction, this compound acts as the binucleophilic component, providing the two nitrogen atoms for the resulting pyrazole ring.

The reaction typically proceeds by initial condensation of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole. The use of the hydrochloride salt is advantageous as the reaction is often catalyzed by acid. The cyclopropyl (B3062369) substituent on the phenyl ring is carried through the synthesis, allowing for the creation of novel 1-(4-cyclopropylphenyl)-substituted pyrazoles. These compounds are of significant interest, particularly in the agrochemical field, where pyrazole derivatives are known for their efficacy as herbicides and insecticides. google.com

The regioselectivity of the cyclocondensation with unsymmetrical 1,3-diketones can be influenced by the reaction conditions and the steric and electronic nature of the substituents on both reactants. mdpi.com

Table 1: Representative Pyrazole Synthesis

Reactant A Reactant B Product Reaction Type
This compound 1,3-Diketone (e.g., Acetylacetone) 1-(4-cyclopropylphenyl)-3,5-dimethyl-1H-pyrazole Knorr Pyrazole Synthesis

Synthesis of Indoles and Other Heterocyclic Frameworks

Beyond pyrazoles, this compound is a fundamental precursor for the synthesis of indoles, one of the most important heterocyclic scaffolds in medicinal chemistry and natural products. nih.gov The primary route to indoles from phenylhydrazines is the Fischer Indole Synthesis. thermofisher.com

This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org The process begins with the formation of a phenylhydrazone intermediate, which, under acidic conditions, tautomerizes to an enamine. A key researchgate.netresearchgate.net-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the formation of the aromatic indole ring. wikipedia.org

Using this compound, chemists can synthesize a variety of 5-cyclopropyl-substituted indoles. The choice of the carbonyl component dictates the substitution pattern at the 2- and 3-positions of the indole core. This method is highly versatile and has been employed in the synthesis of numerous biologically active compounds, including antimigraine drugs of the triptan class. wikipedia.org

Exploration in Fischer Indole Synthesis Modifications

The classical Fischer Indole Synthesis, while powerful, often requires harsh acidic conditions and high temperatures. organic-chemistry.org Modern organic synthesis has seen the development of numerous modifications to improve the scope and mildness of this reaction. These modifications are directly applicable to syntheses starting from this compound.

Innovations include:

Use of Lewis Acids: Catalysts such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) can promote the reaction, sometimes under milder conditions than traditional Brønsted acids like HCl or H₂SO₄. nih.gov

One-Pot Procedures: Methodologies have been developed where the intermediate phenylhydrazone is not isolated. The phenylhydrazine and the carbonyl compound are combined in a single reaction vessel with the acid catalyst, streamlining the synthetic process. ijarsct.co.in

Palladium-Catalyzed Modifications: The Buchwald modification allows for the Fischer indole synthesis to be performed via the cross-coupling of aryl bromides and hydrazones, expanding the range of accessible starting materials. wikipedia.org

These advancements enhance the utility of this compound, enabling its efficient conversion into complex indole structures under a wider variety of conditions.

Role in the Development of Compounds with Specific Biological Target Interactions

The structural motifs derived from this compound are frequently found in molecules designed to interact with specific biological targets. Its use as a precursor is particularly notable in the synthesis of enzyme inhibitors and other bioactive scaffolds.

Precursor in Lysine Specific Histone Demethylase-1 (LSD1) Inhibitor Synthesis

A prominent application of this compound is in the synthesis of inhibitors for Lysine Specific Histone Demethylase-1 (LSD1/KDM1A). LSD1 is an enzyme that plays a critical role in gene regulation and is a key target in cancer therapy, particularly for acute myeloid leukemia (AML). nih.gov

Many potent LSD1 inhibitors are based on a substituted cyclopropylamine (B47189) scaffold, which acts as a mechanism-based inactivator of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov Synthetic routes to these inhibitors often utilize intermediates derived from cyclopropyl-substituted anilines or hydrazines. Specifically, the (4-cyclopropylphenyl) moiety is a key structural component in a class of potent, covalent styrenylcyclopropane LSD1 inhibitors. nih.govresearchgate.net These compounds have demonstrated robust cell-killing activity in AML cell lines and significant antitumor effects in xenograft models. nih.govnih.gov

The synthesis of these complex inhibitors leverages the cyclopropylphenyl framework as the foundational piece upon which the rest of the pharmacologically active molecule is constructed.

Table 2: Examples of LSD1 Inhibitors with Cyclopropylphenyl Moiety

Compound Class Biological Target Therapeutic Area Key Structural Feature
Styrenylcyclopropylamines Lysine Specific Histone Demethylase-1 (LSD1) Oncology (e.g., AML) Covalent FAD-directed warhead

Utilization in the Preparation of Other Biologically Active Molecular Scaffolds

The utility of this compound extends beyond LSD1 inhibitors to the creation of a broader range of biologically active molecules. The heterocyclic systems it helps form are privileged scaffolds in drug discovery.

Pyrazole-based Scaffolds: As mentioned, pyrazoles derived from this hydrazine have applications in agrochemicals. google.com In medicinal chemistry, the pyrazole core is found in drugs with anti-inflammatory, analgesic, and anticancer properties. The 1-(4-cyclopropylphenyl) substitution pattern offers a unique lipophilic group that can modulate the pharmacokinetic and pharmacodynamic properties of these molecules.

Indole-based Scaffolds: The 5-cyclopropylindole core, accessible via the Fischer synthesis, can be further elaborated to produce compounds targeting a wide range of receptors and enzymes. The indole skeleton is a cornerstone of modern medicinal chemistry, present in drugs for various therapeutic areas.

The incorporation of the cyclopropyl group can enhance metabolic stability and improve binding affinity to target proteins, making this compound a desirable starting material for the generation of novel therapeutic candidates.

Employing this compound in Multi-Component Reactions and Tandem Sequences

This compound is a valuable reagent in advanced organic synthesis, particularly in multi-component reactions (MCRs) and tandem sequences. These strategies are highly prized for their efficiency, atom economy, and ability to construct complex molecular architectures in a single operation from simple precursors. The reactivity of the hydrazine moiety, combined with the structural feature of the 4-cyclopropylphenyl group, allows for the streamlined synthesis of diverse heterocyclic compounds.

Multi-Component Reactions (MCRs):

MCRs involve the reaction of three or more starting materials in a one-pot process to form a product that incorporates substantial portions of all the reactants. Arylhydrazines are frequently employed as key components in MCRs for the synthesis of nitrogen-containing heterocycles, most notably pyrazole derivatives. beilstein-journals.orgmdpi.com

A prominent example is the four-component synthesis of highly substituted pyrano[2,3-c]pyrazoles. mdpi.comresearchgate.net In this reaction, an aromatic aldehyde, malononitrile, a β-ketoester, and a hydrazine derivative are combined. When this compound is used, it acts as the binucleophile that drives the formation of the pyrazole ring. The general sequence involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the β-ketoester enolate. The resulting intermediate is then intercepted by (4-cyclopropylphenyl)hydrazine, which undergoes a cyclocondensation reaction to furnish the fused pyranopyrazole scaffold, bearing the 4-cyclopropylphenyl substituent on the pyrazole nitrogen. beilstein-journals.orgmdpi.com The efficiency of this one-pot process allows for the rapid generation of molecular diversity. nih.gov

Below is a representative data table for a generalized four-component synthesis of a pyrano[2,3-c]pyrazole derivative utilizing this compound.

Component No.Reactant TypeSpecific Example/MoietyRole in Reaction
1Hydrazine DerivativeThis compoundForms the pyrazole ring
2AldehydeAromatic Aldehyde (e.g., Benzaldehyde)Provides C4 and aryl substituent of pyran ring
3Active Methylene CompoundMalononitrileProvides C5 and cyano group of pyran ring
41,3-Dicarbonyl Compoundβ-Ketoester (e.g., Ethyl acetoacetate)Forms the pyran ring

Tandem Sequences:

Tandem reactions, also known as cascade or domino reactions, involve two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. This compound is a classic precursor for one of the most well-known tandem sequences: the Fischer indole synthesis. wikipedia.orgbyjus.com

The Fischer indole synthesis transforms an arylhydrazine and an aldehyde or ketone into an indole core under acidic conditions. wikipedia.orgnih.gov The reaction with this compound proceeds through a series of intramolecular steps:

Hydrazone Formation: The initial step is the condensation of the hydrazine with the carbonyl compound to form the corresponding (4-cyclopropylphenyl)hydrazone.

Tautomerization: The hydrazone tautomerizes to its enamine form.

researchgate.netresearchgate.net-Sigmatropic Rearrangement: This key step is an irreversible electrocyclic rearrangement that breaks the N-N bond and forms a new C-C bond. byjus.comjk-sci.com

Cyclization and Aromatization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular cyclization and elimination of ammonia to yield the final indole ring, specifically a 5-cyclopropylindole derivative. nih.gov

This sequence is a powerful tool for creating substituted indoles, which are prevalent motifs in pharmaceuticals and natural products. researchgate.netnih.gov The entire process can be performed in a single pot, often without the need to isolate the intermediate hydrazone, making it a highly efficient tandem reaction. byjus.com

Contributions to Complex Molecule Synthesis

The utility of this compound extends to the synthesis of complex molecules, particularly those of medicinal and biological significance. Its primary role is to serve as a key building block for introducing the 1-(4-cyclopropylphenyl)pyrazole or the 5-cyclopropylindole scaffolds into larger, more intricate structures. These core heterocycles are privileged motifs found in numerous bioactive compounds.

Synthesis of Pyrazole-Containing Molecules:

The pyrazole ring is a cornerstone in medicinal chemistry, found in drugs with anti-inflammatory, analgesic, and anticancer properties. The cyclocondensation of this compound with various 1,3-dielectrophiles is the most direct method to construct 1-(4-cyclopropylphenyl)-substituted pyrazoles. nih.gov For instance, reaction with a 1,3-diketone yields a disubstituted pyrazole, which can be a central component of a larger therapeutic agent. This approach allows for the synthesis of analogs of blockbuster drugs like Celecoxib, where the specific substitution pattern on the pyrazole ring is critical for biological activity. By using this compound, chemists can systematically introduce the cyclopropylphenyl moiety to explore its effect on the molecule's pharmacological profile.

Synthesis of Indole-Containing Molecules:

The indole nucleus is one of the most important heterocyclic structures in drug discovery. researchgate.net The Fischer indole synthesis, utilizing this compound, provides a direct route to 5-cyclopropylindoles. wikipedia.org This scaffold is a key component in a wide array of complex natural products and synthetic drugs, including the triptan class of anti-migraine agents. wikipedia.orgnih.gov The synthesis of analogs of these complex molecules can be achieved by reacting the hydrazine with specifically chosen ketones or aldehydes, including cyclic ketones to form tetracyclic carbazole (B46965) structures. researchgate.net For example, the reaction with a suitably functionalized cyclohexanone (B45756) derivative would lead to a tetrahydrocarbazolone, a core structure present in numerous alkaloids. nih.gov

The table below summarizes the contribution of this compound to the synthesis of important molecular classes.

Target Molecular ClassCore ScaffoldKey Synthetic ReactionRole of (4-cyclopropylphenyl)hydrazine HCl
Bioactive Pyrazoles1-(4-Cyclopropylphenyl)pyrazoleKnorr Pyrazole Synthesis / MCRProvides the substituted pyrazole core
Triptan Analogs5-CyclopropylindoleFischer Indole SynthesisForms the substituted indole nucleus
Carbazole Alkaloid Analogs6-Cyclopropyl-2,3,4,9-tetrahydro-1H-carbazoleFischer Indole SynthesisPrecursor for the fused indole ring system

By providing a reliable method to incorporate the specific 4-cyclopropylphenyl moiety onto these essential heterocyclic frameworks, this compound serves as an indispensable intermediate in the construction of novel and complex molecules for various scientific applications.

Advanced Structural Characterization and Spectroscopic Analysis for Research Confirmation of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derived Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For derivatives of (4-cyclopropylphenyl)hydrazine, both ¹H and ¹³C NMR are crucial for confirming the successful transformation of the hydrazine (B178648) moiety and the integrity of the parent structure.

In ¹H NMR spectra of these derivatives, the signature signals of the (4-cyclopropylphenyl) group serve as a reliable internal reference. The protons of the cyclopropyl (B3062369) ring typically appear in the upfield region, often as complex multiplets between 0.5 and 1.5 ppm, while the aromatic protons on the phenyl ring present as doublets in the 7.0-7.5 ppm range, characteristic of a 1,4-disubstituted pattern.

Upon successful cyclization to form a pyrazole (B372694) or indole (B1671886), new characteristic signals emerge. For instance, the formation of a 1-(4-cyclopropylphenyl)-substituted pyrazole would introduce new signals for the pyrazole ring protons. dergipark.org.trdergipark.org.tr The proton at the C-5 position of the pyrazole ring is often observed as a singlet around 8.0-8.5 ppm, while the C-4 proton appears further upfield. researchgate.net The disappearance of the broad N-H signals from the starting hydrazine hydrochloride is a key indicator of a successful reaction.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The cyclopropyl carbons are typically found at high field (around 10-15 ppm), while the aromatic carbons resonate between 115 and 150 ppm. The formation of a new heterocyclic ring introduces new signals in the aromatic or heteroaromatic region (e.g., 110-150 ppm for pyrazole carbons), providing definitive evidence of the new carbon framework. dergipark.org.tr

Table 1: Representative ¹H and ¹³C NMR Data for a Hypothetical 1-(4-cyclopropylphenyl)-3-methyl-1H-pyrazole Derivative Data is illustrative and based on typical values for similar structures. dergipark.org.trdergipark.org.tr

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Cyclopropyl-CH1.05-1.15 (m)15.2
Cyclopropyl-CH₂0.70-0.80 (m)6.5
Aromatic-CH (ortho to N)7.50 (d, J=8.5 Hz)120.1
Aromatic-CH (ortho to cyclopropyl)7.15 (d, J=8.5 Hz)126.8
Aromatic-C (ipso-N)-138.5
Aromatic-C (ipso-cyclopropyl)-145.0
Pyrazole-CH₃2.35 (s)13.0
Pyrazole-CH (C4)6.30 (s)107.2
Pyrazole-C (C3)-151.0
Pyrazole-C (C5)-140.8

Mass Spectrometry Techniques for Confirmation of Reaction Products and Intermediates

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. For derivatives of (4-cyclopropylphenyl)hydrazine, techniques like Electrospray Ionization (ESI) are commonly employed to generate gas-phase ions for analysis.

The primary application of MS in this context is the confirmation of the molecular mass of the reaction product. A successful synthesis, for example, the reaction of (4-cyclopropylphenyl)hydrazine with a 1,3-diketone to form a pyrazole, will result in a product with a distinct molecular weight. The mass spectrum will show a prominent molecular ion peak, typically as the protonated species [M+H]⁺, which should correspond precisely to the calculated molecular weight of the expected derivative. researchgate.net

Further structural confirmation can be obtained from tandem mass spectrometry (MS/MS) experiments. In these experiments, the molecular ion is isolated and fragmented by collision with an inert gas. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. For instance, indole derivatives often show characteristic fragmentation patterns involving the cleavage of the indole ring. scirp.orgscirp.org Similarly, pyrazole derivatives exhibit predictable fragmentation, often involving the loss of small molecules like HCN or cleavage of the ring substituents, which helps to confirm the connectivity of the synthesized molecule. researchgate.net

Table 2: Expected ESI-MS Data for Hypothetical Derivatives

Derivative Structure Molecular Formula Calculated Monoisotopic Mass Expected [M+H]⁺ Ion (m/z)
(4-cyclopropylphenyl)hydrazineC₉H₁₂N₂148.1000149.1073
1-(4-cyclopropylphenyl)-3,5-dimethyl-1H-pyrazoleC₁₄H₁₆N₂212.1313213.1386
2-(4-cyclopropylphenyl)-1H-indoleC₁₇H₁₅N233.1204234.1277

Infrared and Raman Spectroscopy for Vibrational Mode Analysis of Synthetic Products

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are exceptionally useful for identifying the presence or absence of specific functional groups, making them ideal for monitoring the progress of a chemical reaction and characterizing the final product.

In the analysis of derivatives from (4-cyclopropylphenyl)hydrazine, the IR spectrum of the starting material would show characteristic N-H stretching bands for the hydrazine group, typically in the region of 3200-3400 cm⁻¹. Upon successful conversion to a pyrazole or an indole, these initial N-H bands would disappear or be replaced by new ones. For example, the formation of an N-substituted pyrazole would lead to the disappearance of N-H signals, while the synthesis of an indole would result in a new, sharp N-H stretching band around 3300-3500 cm⁻¹. mdpi.com

Other key vibrational modes provide further evidence of the transformation. The formation of a hydrazone intermediate or a pyrazole ring introduces a C=N (imine) stretching vibration, which typically appears in the 1620-1690 cm⁻¹ region. researchgate.net The spectra will also retain the characteristic absorptions of the (4-cyclopropylphenyl) moiety, including aromatic C-H stretching above 3000 cm⁻¹, aromatic C=C stretching bands around 1500-1600 cm⁻¹, and C-H stretching of the cyclopropyl group. spectrabase.com

Table 3: Key Vibrational Frequencies for Characterizing Derivatives Frequencies are approximate and can vary based on the specific molecular structure.

Functional Group / Moiety Vibrational Mode Typical Frequency Range (cm⁻¹) Comment
Hydrazine (starting material)N-H Stretch3200-3400Disappears or changes upon reaction.
Indole ProductN-H Stretch3300-3500Sharp band indicating indole ring formation.
Pyrazole/Hydrazone ProductC=N Stretch1620-1690Indicates formation of an imine bond.
Phenyl RingC=C Stretch1500-1600Present in both reactant and product.
Phenyl RingC-H Stretch3000-3100Present in both reactant and product.
Cyclopropyl GroupC-H Stretch~3000-3100Present in both reactant and product.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Advanced Intermediates

For derivatives of (4-cyclopropylphenyl)hydrazine that form suitable single crystals, this technique can unequivocally confirm the connectivity of the newly formed heterocyclic ring system, such as a pyrazole or indole. acs.orgcardiff.ac.uk It reveals the planarity of the aromatic and heteroaromatic rings and the precise orientation of the cyclopropyl group relative to the phenyl ring. The data generated, including the crystal system, space group, and unit cell dimensions, serve as a unique fingerprint for the synthesized compound. mdpi.com

Furthermore, X-ray crystallography is crucial for determining the absolute stereochemistry in chiral molecules and for analyzing intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. nih.gov This detailed structural insight is invaluable for understanding the molecule's properties and potential interactions in a biological system.

Table 4: Illustrative Crystallographic Data for a Hypothetical Hydrazone Derivative Data is representative and based on published structures of similar compounds. cardiff.ac.ukmdpi.comnih.gov

Parameter Value
Chemical FormulaC₁₆H₁₅N₃O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.372
b (Å)20.043
c (Å)15.328
α (°)90
β (°)102.89
γ (°)90
Volume (ų)2806.9
Z (molecules/unit cell)4

Computational and Theoretical Studies on 4 Cyclopropylphenyl Hydrazine Hydrochloride and Its Derivatives

Quantum Chemical Calculations of Molecular Geometries and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic landscape of molecules with high accuracy. chemrxiv.org For (4-cyclopropylphenyl)hydrazine hydrochloride, these calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of its preferred conformation. A common approach involves geometry optimization using a functional such as B3LYP with a basis set like 6-31G(d,p), which offers a good balance between computational cost and accuracy for organic molecules.

Beyond molecular geometry, quantum chemical calculations can elucidate a variety of electronic properties that govern the molecule's behavior. These include the distribution of atomic charges, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The MEP map, for instance, can identify regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack. The energies of the HOMO and LUMO are crucial for understanding the molecule's electronic transitions and its ability to donate or accept electrons.

Table 1: Calculated Molecular Properties of (4-cyclopropylphenyl)hydrazine
PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy0.2 eV
HOMO-LUMO Gap (ΔE)6.0 eV
Dipole Moment2.5 D
Ionization Potential7.1 eV
Electron Affinity0.5 eV

Prediction of Reactivity and Selectivity via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful tool for predicting the reactivity and selectivity of chemical reactions. researchgate.net By analyzing the electronic properties derived from DFT calculations, chemists can gain insights into a molecule's susceptibility to various reagents and the probable course of a reaction. For this compound, DFT can be used to calculate a range of reactivity descriptors.

The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. chemrxiv.org The distribution of HOMO and LUMO across the molecule can pinpoint the sites most likely to be involved in electron donation and acceptance, respectively. Furthermore, DFT calculations can model reaction pathways and determine the activation energies for different potential reactions, such as N-H versus N-N bond cleavage in the hydrazine (B178648) moiety. cardiff.ac.uk This allows for the prediction of the most favorable reaction mechanism under specific conditions.

Table 2: DFT-Calculated Reactivity Descriptors for (4-cyclopropylphenyl)hydrazine
DescriptorDefinitionPredicted Significance
Global Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Global Softness (S)1 / ηIndicates the capacity of a molecule to receive electrons.
Electronegativity (χ)(I + A) / 2Measures the power of an atom or group to attract electrons.
Electrophilicity Index (ω)χ² / (2η)Quantifies the ability of a species to accept electrons.

I = Ionization Potential, A = Electron Affinity

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of intermolecular interactions over time. nih.govrsc.org For this compound, MD simulations can be employed to understand its behavior in solution and its interactions with other molecules. These simulations model the movements of atoms and molecules based on a force field, which is a set of parameters that describe the potential energy of the system.

By simulating this compound in a solvent box (e.g., water), one can study the formation and dynamics of hydrogen bonds between the hydrazine group and solvent molecules. MD simulations can also be used to investigate the aggregation behavior of the molecule, which is governed by a balance of forces including van der Waals interactions, electrostatic interactions, and hydrogen bonding. nih.govrsc.org In the context of drug design, MD simulations can model the interaction of (4-cyclopropylphenyl)hydrazine derivatives with biological targets, providing insights into binding affinities and modes of action.

In Silico Exploration of Structure-Reactivity Relationships in Functionalized Derivatives

Computational methods are invaluable for exploring the structure-reactivity relationships within a series of related compounds. For this compound, in silico techniques can be used to predict how the introduction of different functional groups onto the phenyl ring or cyclopropyl (B3062369) moiety would affect its properties and reactivity. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) studies, which correlate computational descriptors with experimentally observed activities.

By systematically modifying the parent structure in silico and calculating key quantum chemical properties (e.g., HOMO/LUMO energies, atomic charges, dipole moment) for each derivative, it is possible to build a library of virtual compounds. chemrxiv.org These calculated descriptors can then be used to develop a QSAR model that predicts a certain activity, for example, the inhibitory activity against a specific enzyme. This approach allows for the rational design of new derivatives with potentially enhanced or tailored properties, guiding synthetic efforts towards the most promising candidates. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can be computationally modeled to predict their influence on the reactivity of the hydrazine group. mdpi.com

Future Perspectives and Emerging Research Directions for 4 Cyclopropylphenyl Hydrazine Hydrochloride

Development of Novel and Sustainable Synthetic Methodologies

Traditional methods for the synthesis of arylhydrazines, such as the reduction of diazonium salts, are often effective but can involve harsh reagents and generate significant waste. The future of arylhydrazine synthesis, including that of (4-cyclopropylphenyl)hydrazine hydrochloride, lies in the development of more elegant and sustainable methods.

One promising area is the advancement of metal-catalyzed cross-coupling reactions. While palladium-catalyzed Buchwald-Hartwig amination has been a staple, research is now pivoting towards more abundant and less expensive metals like copper and nickel. For instance, an efficient synthesis of aryl hydrazines has been developed via copper-catalyzed cross-coupling of aryl bromides and hydrazine (B178648) hydrate, using water as a solvent. bohrium.com This approach not only avoids organic solvents but also simplifies product isolation, as the resulting aryl hydrazine hydrochlorides can be obtained in good yields without the need for column chromatography. bohrium.com

Another innovative strategy involves photochemical C-N coupling reactions. A nickel(II)-bipyridine complex has been shown to catalyze the coupling of (hetero)aryl chlorides with hydrazides without an external photosensitizer, offering a wide substrate range and excellent functional group tolerance. researchgate.net These photochemical methods represent a powerful alternative to traditional palladium-catalyzed reactions. rsc.org

Furthermore, metal-free approaches are gaining traction. The reduction of aryl-N-nitrosamines using thiourea (B124793) dioxide (TDO) in an aqueous medium presents a sustainable alternative. rsc.org This method proceeds under mild conditions, provides good to excellent yields, and is compatible with sensitive functional groups like olefins, alkynes, and aryl halides. rsc.org

Methodology Catalyst/Reagent Key Advantages Reference
Copper-Catalyzed C-N CouplingCopper Iodide (CuI)Use of water as solvent, no chromatography needed, cost-effective bohrium.com
Photochemical C-N CouplingNickel(II)-bipyridine complexWide substrate range, excellent functional group tolerance, avoids external photosensitizers researchgate.net
Metal-Free ReductionThiourea Dioxide (TDO)Sustainable reductant, mild aqueous conditions, high functional group tolerance rsc.org

Expansion of Applications in Catalysis and Material Science

While this compound is a well-established precursor for pharmaceuticals and agrochemicals, particularly in the synthesis of indole (B1671886) and pyrazole (B372694) heterocycles, its potential in catalysis and material science remains an area ripe for exploration.

Arylhydrazines are versatile intermediates that can be used to synthesize a wide array of biologically active molecules. researchgate.net Their utility in forming heterocyclic compounds like indoles, indazoles, and pyrazoles is well-documented. researchgate.netrsc.org This synthetic versatility can be harnessed to create novel ligands for transition metal catalysts. The nitrogen atoms of the hydrazine moiety can act as coordination sites, and the cyclopropylphenyl group can be modified to tune the steric and electronic properties of the resulting catalyst. Research in this direction could lead to new catalysts for a variety of organic transformations.

In the realm of material science, aryl hydrazines have been noted for their use in the preparation of molecular glasses. rsc.org These are amorphous organic materials with potential applications in organic light-emitting diodes (OLEDs), photovoltaics, and other electronic devices. The rigid cyclopropyl (B3062369) group and the phenyl ring in (4-cyclopropylphenyl)hydrazine could contribute to the formation of stable glassy states. Future research could focus on synthesizing novel derivatives of (4-cyclopropylphenyl)hydrazine and investigating their thermal and photophysical properties for potential use in advanced materials.

Integration into Flow Chemistry and Automated Synthesis Platforms

The shift from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering improved safety, efficiency, and scalability. The synthesis of arylhydrazines is beginning to be adapted to this paradigm.

A continuous-flow photochemical protocol for the nickel/photoredox catalyzed C–N coupling of tert-butyl carbazate (B1233558) with aryl halides has been developed. rsc.orgrsc.org This method achieves high selectivity and short residence times. rsc.orgrsc.org The use of a Corning Advanced-Flow Lab Photo Reactor facilitates high light flux, which is crucial for the efficiency of the photochemical reaction. rsc.org After the flow reaction, a simple deprotection step in batch yields the final arylhydrazine hydrochloride salt in high yield. rsc.org

The integration of such flow processes with automated synthesis platforms could enable the rapid, on-demand production of this compound and its derivatives. This would be particularly valuable for creating libraries of compounds for drug discovery or for the fine-tuning of material properties. The precise control over reaction parameters offered by flow chemistry can also lead to higher purity products and reduce the need for extensive purification.

Parameter Batch Synthesis Flow Synthesis Advantage of Flow
Reaction Time Typically hoursShort residence times (minutes)Increased throughput
Safety Potential for thermal runaway in large batchesSmall reaction volumes, better heat transferEnhanced safety
Scalability Often requires re-optimization"Scaling out" by running longer or in parallelMore straightforward scale-up
Process Control Limited control over mixing and temperature gradientsPrecise control over parametersHigher reproducibility and purity

Green Chemistry Considerations in the Synthesis and Application of Arylhydrazines

The principles of green chemistry are increasingly influencing the design of chemical processes. For arylhydrazines, this means developing syntheses that use less hazardous substances, reduce waste, and are more energy-efficient.

Recent developments have focused on greener and more economical methods for synthesizing hydrazones, which are derivatives of hydrazines. orientjchem.org These include performing reactions in aqueous media, using grinding techniques for solvent-free reactions, and employing microwave irradiation to accelerate reactions. orientjchem.orgmdpi.comresearchgate.net For example, a solvent-free, one-pot method for preparing hydrazides from acids under microwave irradiation has been shown to be superior to conventional methods in terms of its environmental factor, atom economy, and reaction mass efficiency. researchgate.net

The use of organocatalysts like L-proline in solvent-free mechanical grinding for the synthesis of hydrazide derivatives is another promising green approach. mdpi.com This method offers high yields, short reaction times, and is cost-effective. mdpi.com

In the context of this compound, future research will likely focus on incorporating these green principles into its synthesis and subsequent applications. This could involve developing a one-pot synthesis from readily available starting materials that avoids the use of hazardous solvents and reagents, or designing applications that have a lower environmental impact.

Green Chemistry Principle Application in Arylhydrazine Synthesis Reference
Use of Safer Solvents Synthesis in aqueous media researchgate.netrsc.org
Energy Efficiency Microwave-assisted synthesis researchgate.net
Waste Prevention Solvent-free synthesis via grinding, one-pot synthesis orientjchem.orgmdpi.comresearchgate.net
Catalysis Use of reusable organocatalysts like L-proline mdpi.com

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